molecular formula C26H28N2O5S B2647763 ethyl 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate CAS No. 384366-56-7

ethyl 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Cat. No. B2647763
CAS RN: 384366-56-7
M. Wt: 480.58
InChI Key: UCEJMBPMXIBCML-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, a class of bicyclic compounds that are known for their broad spectrum of biological activities . Benzothiazoles have been found to have potential as antiviral agents , and they play a pivotal role in the design and development of antiviral drugs .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods, including conventional multistep processes and one-pot procedures . The synthesis often involves the functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety . A strong dehydrating agent like P2O5/SiO2 is often used in the synthesis process .


Molecular Structure Analysis

Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . This structure is what makes benzothiazoles highly reactive and useful as building blocks for organic and organoelement synthesis .


Chemical Reactions Analysis

Benzothiazole derivatives are known for their reactivity. They can undergo a variety of chemical reactions, which makes them useful in the design of a wide variety of aromatic azoles .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the resources, benzothiazole derivatives are known to inhibit the metalloenzyme carbonic anhydrase (CA), which plays a crucial role in various biological processes .

Future Directions

Benzothiazole derivatives have shown potential in various areas, particularly as antiviral agents . The development of new and improved benzothiazole-based antiviral agents could be a promising direction for future research .

properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-8-(diethylaminomethyl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c1-5-15-13-16-22(30)20(25-27-18-11-9-10-12-19(18)34-25)24(26(31)32-8-4)33-23(16)17(21(15)29)14-28(6-2)7-3/h9-13,29H,5-8,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEJMBPMXIBCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(CC)CC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate

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